N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known to exhibit significant biological activities, including antiviral, antitumor, and antidiabetic effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process can vary depending on the desired benzimidazole derivative .
Molecular Structure Analysis
Benzimidazole derivatives typically have a planar molecular structure . The benzimidazole core is often planar, and the overall structure can be influenced by various substituents .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including reactions with different nucleophiles and electrophiles . The specific reactions can depend on the substituents present on the benzimidazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, some benzimidazole derivatives have been found to have low solubility in water .
Scientific Research Applications
Antimicrobial and Antioxidant Activities
N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, related to the chemical , has shown promising results in antimicrobial and antioxidant activities. Compounds with similar structures exhibited significant antimicrobial activity against various microorganisms and also demonstrated notable radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Potent PARP Inhibitors
Phenyl-substituted benzimidazole carboxamide derivatives have been identified as highly potent inhibitors of the PARP enzyme, which is crucial in DNA repair processes. These compounds have shown significant potency against the PARP-1 enzyme and demonstrated good in vivo efficacy in cancer models, highlighting their potential in cancer treatment (Penning et al., 2010).
Cytotoxic Activity
Benzimidazole carboxamides, including those with a substituted carboxamide group, have been studied for their cytotoxic activities. Certain derivatives exhibited reasonable cytotoxicity, particularly against certain types of cancer cells, indicating their potential application in anticancer therapy (Deady et al., 2000).
Amidation and Amination Catalysts
Mixed N-heterocyclic carbene complexes containing benzimidazolin-2-ylidene have been used as catalysts for dehydrogenative amidation and amination. These complexes demonstrate the potential of benzimidazole derivatives in catalyzing chemical reactions, expanding their application in synthetic chemistry (Xie & Huynh, 2015).
Anticancer Activity
Benzimidazole derivatives, including carboxamide compounds, have been synthesized and evaluated for their in vitro anticancer activity. Some of these compounds showed significant antiproliferative activity against various cancer cell lines, underscoring their potential in cancer treatment (Rasal et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, also known as N-BENZIMIDAZOL-2-YL(PHENYLCYCLOPENTYL)FORMAMIDE, is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to conformational changes that increase the protein’s catalytic action . This results in an increased rate of conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase affects the glycolysis pathway and glucose metabolism . By increasing the rate of conversion of glucose to glucose-6-phosphate, it effectively promotes the utilization of glucose, thereby helping to regulate blood sugar levels. This has significant implications for the management of type-2 diabetes .
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism, which can help to regulate blood sugar levels . This can be particularly beneficial in the management of type-2 diabetes, where the body’s ability to regulate blood sugar is impaired .
Safety and Hazards
Future Directions
The development of new benzimidazole derivatives with improved biological activity and safety profiles is an active area of research . This includes the design of benzimidazole derivatives with distinct mechanisms of action at the molecular level, which could potentially be used as single drugs with improved safety .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The specific enzymes, proteins, and other biomolecules that N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide interacts with are yet to be identified.
Cellular Effects
Some benzimidazole derivatives have shown cytotoxicity in breast cancer cells and hepatocellular carcinoma cells
Molecular Mechanism
Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal models .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17(22-18-20-15-10-4-5-11-16(15)21-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHOPKSKOPLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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